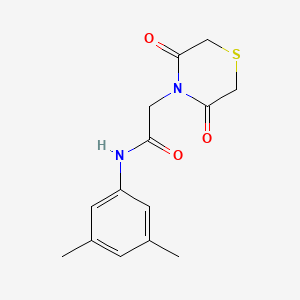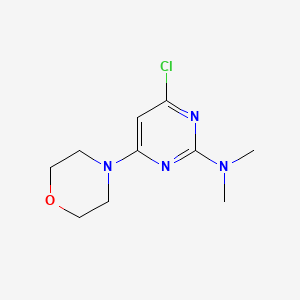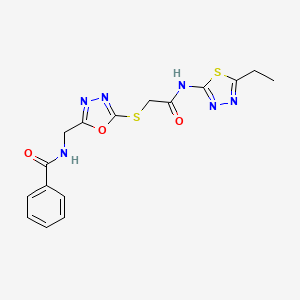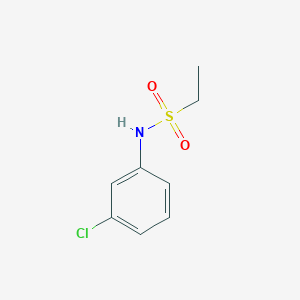
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide, also known as DT-13, is a synthetic compound that has shown potential in various scientific research applications. DT-13 has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.
作用机制
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide exerts its effects through various mechanisms of action. N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response. Moreover, N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to have various biochemical and physiological effects. N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. Moreover, N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
实验室实验的优点和局限性
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has several advantages for lab experiments, including its synthetic accessibility, high yield, and purity. Moreover, N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has shown potential in various scientific research applications, including anticancer, anti-inflammatory, and antiviral activities. However, N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide also has some limitations for lab experiments, including its limited availability and the need for further studies to determine its toxicity and pharmacokinetics.
未来方向
Several future directions can be pursued to further explore the potential of N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide. These include:
1. Further studies to determine the toxicity and pharmacokinetics of N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide.
2. Development of N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide derivatives with improved potency and selectivity.
3. Investigation of the synergistic effects of N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide with other anticancer, anti-inflammatory, and antiviral agents.
4. Evaluation of the in vivo efficacy of N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide in animal models of cancer, inflammation, and viral infections.
5. Investigation of the molecular mechanisms underlying the anticancer, anti-inflammatory, and antiviral activities of N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide.
Conclusion:
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic compound that has shown potential in various scientific research applications, including anticancer, anti-inflammatory, and antiviral activities. N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied. Further studies are needed to determine the toxicity and pharmacokinetics of N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide and to explore its potential in various scientific research applications.
合成方法
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been synthesized using different methods, including a one-pot reaction of 3,5-dimethylphenyl isocyanate with 3,5-dioxothiomorpholine-4-carboxylic acid, followed by acetylation with acetic anhydride. Another method involves the reaction of 3,5-dimethylphenyl isocyanate with 3,5-dioxothiomorpholine-4-carboxylic acid methyl ester, followed by hydrolysis and acetylation. These methods have been optimized to obtain a high yield of N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide with purity suitable for scientific research applications.
科学研究应用
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has shown potential in various scientific research applications, including anticancer, anti-inflammatory, and antiviral activities. N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells, by inducing apoptosis and cell cycle arrest. N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. Moreover, N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to have antiviral activity against hepatitis B virus and herpes simplex virus type 1.
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-9-3-10(2)5-11(4-9)15-12(17)6-16-13(18)7-20-8-14(16)19/h3-5H,6-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBZUFMHGBKWPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=O)CSCC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4-fluorophenyl)methyl]-2-(piperidin-3-yl)acetamide](/img/structure/B2858076.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2858077.png)

![(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undec-8-ene;hydrochloride](/img/structure/B2858081.png)

![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2858084.png)

![6-butyl-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2858087.png)
![(E)-4-(Dimethylamino)-N-[2-methoxy-2-(oxolan-3-yl)ethyl]but-2-enamide](/img/structure/B2858088.png)
![N-ethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2858089.png)
![(E)-4-(2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)phenyl 5-bromofuran-2-carboxylate](/img/structure/B2858093.png)
